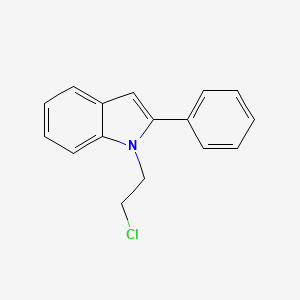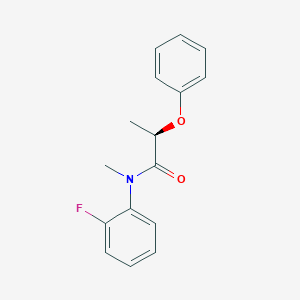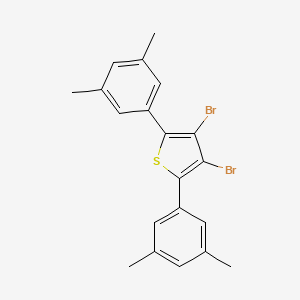
5-methyl-1H-pyrimidine-2,4-dione;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1H-pyrimidine-2,4-dione;dihydrate, also known as thymine, is a pyrimidine derivative and one of the four nucleobases in the nucleic acid of DNA. It plays a crucial role in the storage and transmission of genetic information. The compound is characterized by its molecular formula C5H6N2O2 and is known for its stability and ability to form hydrogen bonds with adenine in DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrimidine-2,4-dione typically involves the condensation of urea with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Industrial Production Methods
In industrial settings, the production of 5-methyl-1H-pyrimidine-2,4-dione may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methyluracil.
Reduction: Reduction reactions can convert it to dihydrothymine.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: 5-methyluracil
Reduction: Dihydrothymine
Substitution: Various halogenated and alkylated derivatives
Scientific Research Applications
5-methyl-1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: As a component of DNA, it is essential for genetic studies and molecular biology research.
Medicine: Thymine analogs are used in antiviral and anticancer therapies.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals.
Mechanism of Action
The primary mechanism of action of 5-methyl-1H-pyrimidine-2,4-dione involves its incorporation into DNA, where it pairs with adenine through hydrogen bonding. This pairing is crucial for the stability and replication of the DNA double helix. In therapeutic applications, thymine analogs can inhibit DNA synthesis in rapidly dividing cells, making them effective in treating certain cancers and viral infections.
Comparison with Similar Compounds
Similar Compounds
Uracil: Similar structure but lacks the methyl group at the 5-position.
Cytosine: Contains an amino group at the 4-position instead of a keto group.
5-fluorouracil: A fluorinated analog used in cancer treatment.
Uniqueness
5-methyl-1H-pyrimidine-2,4-dione is unique due to its specific role in DNA structure and function. The presence of the methyl group at the 5-position distinguishes it from uracil and contributes to its stability in the DNA double helix. Its ability to form stable hydrogen bonds with adenine is critical for the accurate transmission of genetic information.
Properties
CAS No. |
882732-00-5 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
5-methyl-1H-pyrimidine-2,4-dione;dihydrate |
InChI |
InChI=1S/C5H6N2O2.2H2O/c1-3-2-6-5(9)7-4(3)8;;/h2H,1H3,(H2,6,7,8,9);2*1H2 |
InChI Key |
GMDPXCDUEHABOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)NC1=O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)



![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)


![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)

